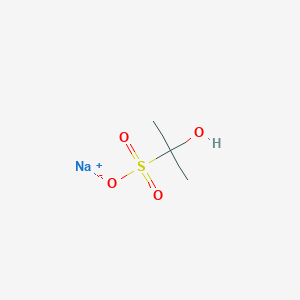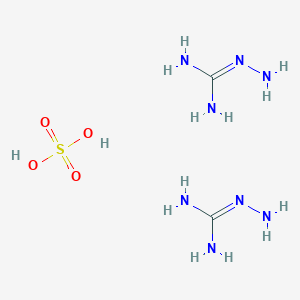
Monolithium 5-sulfoisophthalate
Übersicht
Beschreibung
Monolithium 5-sulfoisophthalate, also known as 5-Sulfoisophthalic acid monolithium salt or 5-(Lithiosulfo)isophthalic acid, is a chemical compound with the linear formula LiO3SC6H3-1,3-(CO2H)2 . It has a molecular weight of 252.13 .
Molecular Structure Analysis
The molecular structure of Monolithium 5-sulfoisophthalate is represented by the SMILES string [Li+].OC(=O)c1cc(cc(c1)S([O-])(=O)=O)C(O)=O . The InChI string is 1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Monolithium 5-sulfoisophthalate has a melting point of over 300°C . It also has a molecular weight of 252.13 .
Wissenschaftliche Forschungsanwendungen
EMI Shielding Materials The compound has been utilized in the development of electromagnetic interference (EMI) shielding materials. Gahlout and Choudhary (2017) synthesized conductive polypyrrole/multiwalled carbon nanotube composites using monolithium 5-sulfoisophthalate as a dopant. These composites demonstrated high electrical conductivity and effective EMI shielding in the X-band frequency range, highlighting their potential in microwave shielding applications (Gahlout & Choudhary, 2017).
Crystal Polymorphism Videnova-Adrabińska et al. (2011) explored the crystal polymorphism of sodium 5-sulfoisophthalate monohydrate, discovering two distinct crystal forms. Their research provides valuable insights into the structural properties and potential applications of this compound in the field of crystal engineering and material science (Videnova-Adrabińska et al., 2011).
High-Temperature Proton Exchange Membranes Shengbo, Huang, and Yan (2005) synthesized sulfonated polybenzimidazoles using monolithium 5-sulfoisophthalate, demonstrating their application as high-temperature proton exchange membranes in fuel cells. The study highlights the thermal stability and mechanical properties of these membranes, suggesting their suitability for use in energy conversion applications (Shengbo, Huang, & Yan, 2005).
Coordination Polymers and Networks Research by Kulynych and Shimizu (2002) on the coordination polymer of 5-sulfoisophthalic acid reported the synthesis of a novel material with a pseudo-honeycomb structure. This material exhibits potential for applications in catalysis, gas storage, and separation due to its unique structural features (Kulynych & Shimizu, 2002).
Proton Conductivity and Luminescent Detection Wang et al. (2019) designed a metal-organic framework (MOF) using monolithium 5-sulfoisophthalate for enhanced proton conductivity. This research opens new avenues for the development of materials with specific applications in sensors, energy storage, and conversion (Wang, Wu, Li, & Lu, 2019).
Environmental Biotechnology Yamada, Yoshida, and Nagasawa (2010) demonstrated the microbial conversion of 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid, a valuable raw material for polymer synthesis. This study showcases the potential of biotechnological approaches for the sustainable conversion of chemical compounds (Yamada, Yoshida, & Nagasawa, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
lithium;3-carboxy-5-sulfobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPBCOOXDBLLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044819 | |
| Record name | Lithium 3-carboxy-5-sulfobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lithium 3-carboxy-5-sulfobenzoate | |
CAS RN |
46728-75-0 | |
| Record name | Monolithium 5-sulfoisophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046728750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium 3-carboxy-5-sulfobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dihydrogen 5-sulphonatoisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















